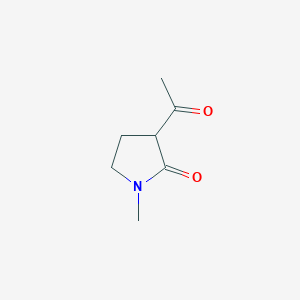

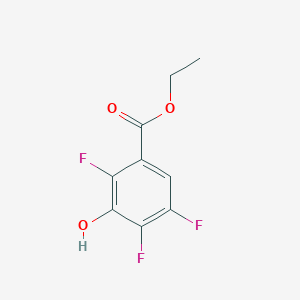

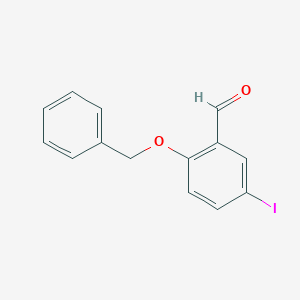

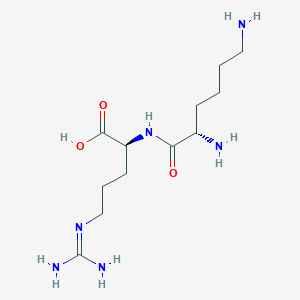

![molecular formula C15H13NO4 B1339248 1-{2-[(4-硝基苯基)甲氧基]苯基}乙酮 CAS No. 32437-48-2](/img/structure/B1339248.png)

1-{2-[(4-硝基苯基)甲氧基]苯基}乙酮

描述

The compound 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one is a complex organic molecule that features a nitrophenyl group attached through a methoxy linkage to a phenyl ethanone structure. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the molecule .

Synthesis Analysis

The synthesis of related compounds involves the use of various reagents and conditions to introduce specific functional groups to the core structure. For instance, the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime involves the reaction of a triazole derivative with hydroxylamine hydrochloride in dry ethanol, yielding a product with an oxime functional group . This suggests that the synthesis of 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one could similarly involve the use of a nitration reaction to introduce the nitro group, followed by a methoxylation step to attach the methoxyphenyl moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one can be elucidated using techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy. For example, the charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone using X-ray and neutron diffraction data reveals details about intra- and intermolecular bonding features, including the extent of pi-delocalization . This indicates that the molecular structure of the compound may also exhibit significant delocalization, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involving compounds with nitrophenyl groups can be quite diverse. The paper on the hydrogenation of 1-methoxy-2,4-(nitrophenyl)-ethane to its corresponding amine derivative demonstrates the reactivity of the nitro group under catalytic conditions . This implies that 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one could undergo similar reduction reactions, potentially yielding a variety of amine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one can be inferred from studies on similar molecules. The presence of a nitro group and a methoxy linkage suggests that the compound would exhibit polar characteristics, influencing its solubility and interaction with solvents. The study of mass transfer resistances in the hydrogenation of a related compound indicates that temperature and pressure can significantly affect the reaction rates, which could also be relevant for the compound .

科研应用

分子和超分子结构

一项研究讨论了一组化合物中分子官能团(包括一个带有4-硝基苯基的化合物)对它们的分子结构、分子间接触和超分子排列的影响。从头算计算有助于理解静电荷分布和电子密度,提供了关于给体-受体相互作用以及硝基基团等取代基对自组装过程的影响的见解(Silva et al., 2015)。

用于传感器应用的光物理性质

研究了含硝基基团的π-共轭萘衍生物具有弱给体-强受体系统的独特溶剂依赖性荧光。特别是在带有4-硝基苯基的化合物中,这种特性表明了在环境荧光传感器应用中的潜力。该研究突出了溶剂极性如何影响这些化合物的荧光,对于检测环境变化具有重要意义(Hachiya et al., 2013)。

反应性和构象分析

对合成的基于芳基哌嗪的化合物进行了计算评估,与“1-{2-[(4-硝基苯基)甲氧基]苯基}乙酮”相关,探讨了其生物化学性质、振动赋值和作为人类GABA受体激动剂的潜在对接机制。该研究强调了理解分子结构和反应性质对于开发药理活性化合物的重要性(Onawole et al., 2017)。

化学转化和稳定性

在质子性介质中对硝基苯基衍生物的电化学还原进行研究,可以提供有关这类化合物的反应性和稳定性的见解。该研究比较了硝基化合物与其亚硝基对应物的还原电位,突出了取代基对还原过程的影响。这项研究有助于理解硝基苯基化合物在各种条件下的化学行为(Núñez-Vergara等,2005)。

用于结构阐明的光谱分析

采用傅立叶变换红外光谱、核磁共振和紫外-可见光谱等光谱技术,以及密度泛函理论计算,评估了与“1-{2-[(4-硝基苯基)甲氧基]苯基}乙酮”结构相关的化合物的分子性质。这些研究对于确定分子几何结构、电子结构和反应性描述符至关重要,提供了对这些化合物化学行为的全面理解(Rahmani et al., 2019)。

性质

IUPAC Name |

1-[2-[(4-nitrophenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-11(17)14-4-2-3-5-15(14)20-10-12-6-8-13(9-7-12)16(18)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVMNHBAJBTQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569892 | |

| Record name | 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |

CAS RN |

32437-48-2 | |

| Record name | 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

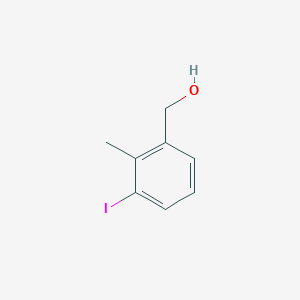

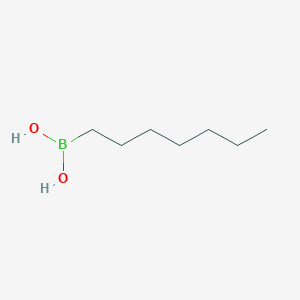

![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)